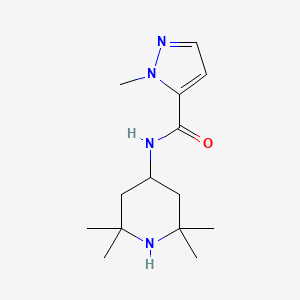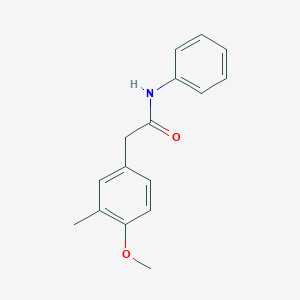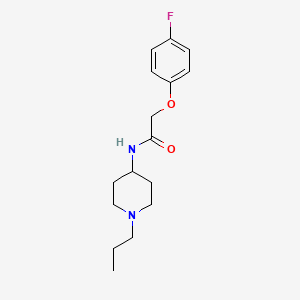
2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
概要
説明
2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenoxy group attached to an acetamide moiety, with a propylpiperidinyl substituent. The presence of the fluorine atom in the phenoxy group is particularly noteworthy, as it can significantly influence the compound’s reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Synthesis of 4-fluorophenoxyacetic acid: The 4-fluorophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 4-fluorophenoxyacetic acid.
Amidation Reaction: The 4-fluorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 1-propylpiperidine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
化学反応の分析
Types of Reactions
2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Studied for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity and selectivity for these targets. The propylpiperidinyl substituent may also play a role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-2-9-19-10-7-14(8-11-19)18-16(20)12-21-15-5-3-13(17)4-6-15/h3-6,14H,2,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHPJAFEURSYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4831663.png)
![METHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE](/img/structure/B4831668.png)
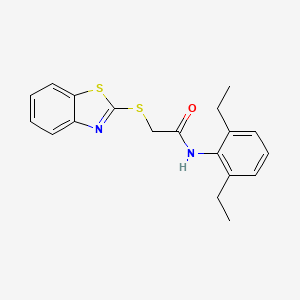
![2-butyryl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4831683.png)
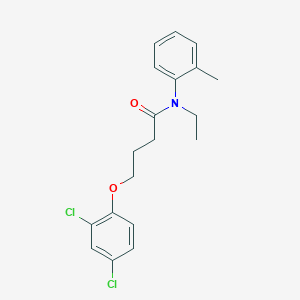
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinyl)benzamide](/img/structure/B4831692.png)
![[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](3-METHYLPIPERIDINO)METHANONE](/img/structure/B4831696.png)
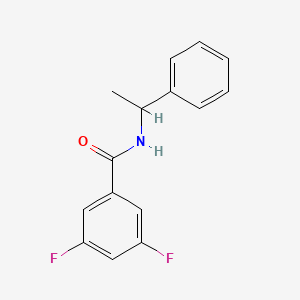
![3-ethyl-5-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1,2-oxazole-4-carboxamide](/img/structure/B4831708.png)
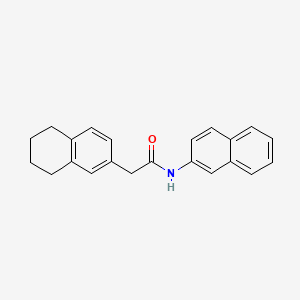
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4831721.png)
![(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4831738.png)
